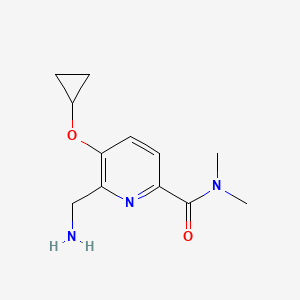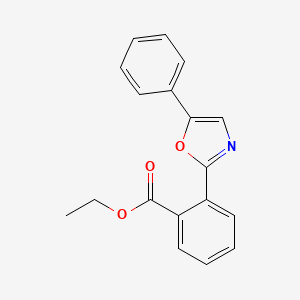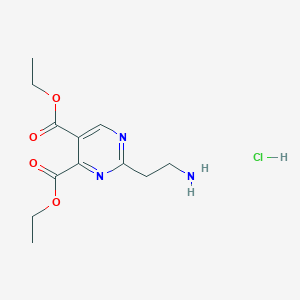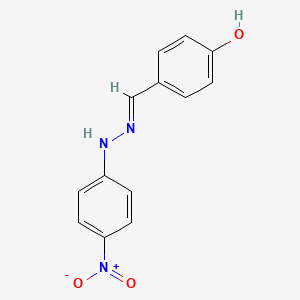
4-Hydroxybenzaldehyde, 4-nitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybenzaldehyde, 4-nitrophenylhydrazone is an organic compound that belongs to the class of hydrazones It is derived from the reaction between 4-hydroxybenzaldehyde and 4-nitrophenylhydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzaldehyde, 4-nitrophenylhydrazone typically involves the condensation reaction between 4-hydroxybenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxybenzaldehyde, 4-nitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
4-Hydroxybenzaldehyde, 4-nitrophenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxybenzaldehyde, 4-nitrophenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may influence its biological activity. Additionally, its ability to undergo redox reactions can contribute to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzaldehyde: A precursor to 4-Hydroxybenzaldehyde, 4-nitrophenylhydrazone, known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
4-Nitrophenylhydrazine: Another precursor, used in the synthesis of various hydrazone derivatives.
N′-(2-phenyl-1H-indole-3-aldehyde)-4-nitrophenylhydrazone:
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H11N3O3 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C13H11N3O3/c17-13-7-1-10(2-8-13)9-14-15-11-3-5-12(6-4-11)16(18)19/h1-9,15,17H/b14-9+ |
Clé InChI |
YLJOVQDNCKOFIN-NTEUORMPSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=CC=C1C=NNC2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


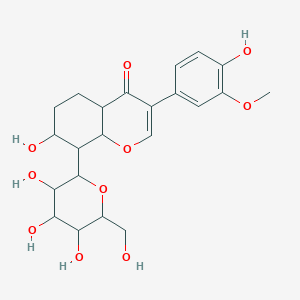
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B14803421.png)





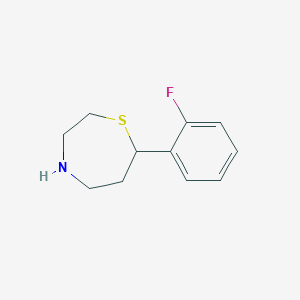
![(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B14803451.png)
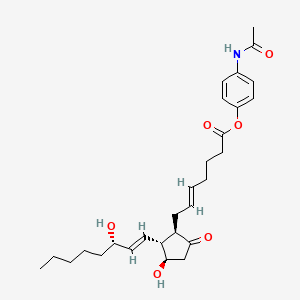
![(3aR,3bR,4aS,5S,5aS)-3b-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-hexahydrobicyclo[3.1.0]hex-1(5)-eno[3,2-d][1,3]dioxol-5-ol](/img/structure/B14803463.png)
